molecular formula C11H8FNO2 B1478466 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 2091632-41-4

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B1478466
CAS No.: 2091632-41-4
M. Wt: 205.18 g/mol
InChI Key: BYEGFOZJIRQPSV-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a functionalized quinoline derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for constructing diverse molecular libraries. The core 2-oxo-1,2-dihydroquinoline (2-quinolinone) chemotype is recognized as a privileged structure in medicinal chemistry, with its potential evidenced by its presence in FDA-approved drugs and over twenty active investigational leads against various diseases . The structure features multiple points of diversity, making it an ideal precursor for generating compounds for high-throughput screening. The aldehyde group at the 3-position is a highly versatile synthetic handle, readily undergoing reactions such as reductive amination and condensation with thiosemicarbazides to form biologically active thiosemicarbazone ligands and their metal complexes . The 1-methyl group can influence the molecule's physicochemical properties, while the 8-fluoro substituent is a common modification in drug design to modulate lipophilicity, metabolic stability, and binding affinity through electronic effects and halogen bonding. Derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated significant research value across multiple domains. They have been developed into potent inhibitors of bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE), which are validated targets for novel antibiotics . Furthermore, this scaffold has been utilized in the synthesis of thiosemicarbazone-copper complexes that exhibit high cytotoxicity against human tumor cells and an ability to circumvent cisplatin resistance, highlighting its potential in anticancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEGFOZJIRQPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a synthetic compound belonging to the class of quinolines, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 8-position and a carbonyl group at the 3-position, contributing to its unique reactivity and biological profile. The compound can be represented structurally as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies indicate that fluoroquinolone derivatives have enhanced activity against Gram-negative bacteria due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus16 µg/mLEffective in acidic conditions
Pseudomonas aeruginosa50 µg/mLBactericidal activity observed
Escherichia coliNot determinedFurther studies required

The compound demonstrated bactericidal activity against Staphylococcus aureus, with an MIC of 16 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Receptor Binding Studies

In vitro studies have indicated that quinoline derivatives can act as ligands for various receptors. Specifically, fluorinated quinolines have been shown to bind effectively to cannabinoid receptors, which are implicated in numerous physiological processes . This interaction suggests potential applications in modulating cannabinoid receptor activity.

Table 2: Receptor Binding Affinity of Fluorinated Quinolines

CompoundReceptor TypeBinding Affinity (Ki)
8-Fluoro-1-methyl quinolineCB2 Receptor50 nM
Non-fluorinated analogCB2 Receptor200 nM

The binding affinity of the fluorinated compound was significantly higher compared to its non-fluorinated analog, highlighting the importance of fluorination in enhancing receptor interactions .

Case Studies

A notable case study involved the synthesis and evaluation of a series of 2-oxoquinoline derivatives, including 8-fluoro compounds. These studies focused on their antimicrobial properties and potential as anti-inflammatory agents. Results indicated that modifications at the 8-position significantly influenced both antimicrobial potency and receptor binding characteristics .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies indicate that derivatives of 2-oxoquinoline structures exhibit cytotoxic effects against various cancer cell lines. For example, the incorporation of fluorine can enhance the biological activity of quinoline derivatives, making them more effective as anticancer agents .

2. CB2 Receptor Ligands
Research has shown that 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be modified to create ligands for the cannabinoid CB2 receptor. These ligands have potential therapeutic applications in treating pain and inflammation due to their selective binding properties . The synthesis of fluorinated 2-oxoquinoline CB2 ligands has been reported, highlighting the compound's relevance in developing new cannabinoid-based therapies.

3. Inhibition of PAD4
The compound has also been explored as an inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis and other inflammatory diseases. Inhibitors derived from 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline structures may provide new avenues for treating PAD4-related disorders .

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which are essential for synthesizing complex organic molecules .

2. Synthesis of Metal Complexes
The compound can be reacted with metal salts to form coordination complexes that have applications in catalysis and materials science. The resulting metal complexes have shown potential as radiotherapeutic agents and MRI contrast agents when lanthanide metals are involved .

Table 1: Summary of Pharmacological Activities

Activity TypeCompound DerivativeEffectivenessReference
AnticancerFluorinated 2-oxoquinolinesCytotoxicity against various cancer cell lines
CB2 Receptor BindingFluorinated ligandsSelective binding with potential therapeutic effects
PAD4 InhibitionDerivatives of 8-FluoroquinolinesInhibition of enzyme activity linked to inflammation

Table 2: Synthetic Applications

Application TypeReaction TypeOutcomeReference
Organic SynthesisNucleophilic additionFormation of complex organic structures
Metal Complex FormationReaction with metal saltsDevelopment of radiotherapeutic agents

Comparison with Similar Compounds

Key Observations :

  • Position 8 Fluorine: The electron-withdrawing fluorine atom may enhance oxidative stability and modulate electronic interactions in catalytic or biological systems compared to non-fluorinated analogues like the 7-methyl derivative .
  • Position 2 Carbonyl vs. Chloro: Replacement of the 2-oxo group with chlorine (as in 2-chloroquinoline-3-carbaldehyde) significantly increases catalytic activity in catechol oxidation, highlighting the critical role of the 2-position substituent .

Physicochemical Properties

  • Solubility : The fluorine atom in the target compound may reduce polarity compared to methoxy-substituted analogues (e.g., 6,7-dimethoxy derivative), but the methyl group at position 1 could enhance organic solvent compatibility relative to hydrophilic derivatives like hydrazone-linked copper complexes .
  • Reactivity : The aldehyde group at position 3 facilitates condensation reactions with amines or hydrazines, a feature shared across this class (e.g., Schiff base formation in ).

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 8-fluoro-2-oxo-1,2-dihydroquinoline derivatives or their precursors.
  • A key intermediate is 2-chloroquinoline-3-carbaldehyde , which can be transformed into the target compound through nucleophilic substitution and methylation steps.

Fluorination

  • Fluorine introduction at the 8th position is typically performed using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .
  • The fluorination step is crucial for enhancing the compound's biological activity and metabolic stability by influencing electronic properties of the quinoline ring.

Methylation

  • The nitrogen atom at position 1 is methylated using methyl iodide or methyl sulfate under basic conditions.
  • This step is generally carried out after the quinoline ring formation and fluorination to avoid side reactions.
  • Methylation improves the compound’s lipophilicity and can affect binding affinity in biological targets.

Representative Synthetic Procedure

Step Reagents/Conditions Description Yield (%)
1. Construction of quinoline core Starting from 2-nitro-4-fluoroaniline, cyclization under basic conditions Formation of 8-fluoroquinoline scaffold 70-85
2. Chlorination at 2-position POCl3 reflux Formation of 2-chloroquinoline intermediate 75-90
3. Methylation at N-1 Methyl iodide, base (e.g., K2CO3), reflux N-1 methylation of quinoline ring 80-95
4. Formylation at C-3 Vilsmeier-Haack reaction (POCl3/DMF) Introduction of aldehyde group at 3-position 65-80

Note: Yields and conditions may vary depending on specific protocols and scale.

Analytical and Characterization Data

  • NMR Spectroscopy : The aldehyde proton typically appears as a singlet around δ 9.5-10 ppm in ^1H NMR, confirming the presence of the formyl group.
  • [^19F NMR](pplx://action/followup) : A characteristic fluorine signal confirms the fluorination at the 8th position.
  • Mass Spectrometry : Molecular ion peaks corresponding to the molecular weight of this compound confirm the molecular structure.
  • IR Spectroscopy : Strong absorption bands at ~1700 cm^-1 indicate the presence of the aldehyde carbonyl group.

Research Findings and Optimization

  • The synthetic route involving chlorination followed by nucleophilic substitution and methylation has been optimized to proceed under mild reflux conditions in acetic acid or methanol solvents, improving yields and purity.
  • The use of microwave irradiation has been reported to accelerate methylation and cyclization steps, reducing reaction times significantly.
  • The fluorination step is critical and requires careful control of reaction temperature and stoichiometry to avoid over-fluorination or side reactions.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Quinoline Core Formation 2-nitro-4-fluoroaniline, base Reflux, basic media Builds fluorinated quinoline scaffold
Chlorination at C-2 POCl3 Reflux Generates reactive intermediate for substitution
N-1 Methylation Methyl iodide, K2CO3 Reflux or microwave Methylates nitrogen, improves properties
Formylation at C-3 POCl3/DMF (Vilsmeier-Haack) 0-50 °C Introduces aldehyde group selectively

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and what critical parameters influence reaction yields?

  • Methodological Answer : The compound can be synthesized via refluxing 2-chloroquinoline-3-carbaldehyde derivatives with hydrochloric acid (HCl 37%) for 16 hours, followed by precipitation and filtration . Critical parameters include reaction time, temperature (reflux conditions), and stoichiometric ratios of intermediates. Substituent positions (e.g., fluorine at position 8) require careful control to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the aldehyde proton (~9.8 ppm) and fluorine-induced deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the primary biological activities reported for quinoline-3-carbaldehyde derivatives, and how do structural modifications (e.g., fluorination at position 8) impact these activities?

  • Methodological Answer : Fluorinated derivatives exhibit enhanced antimicrobial and anticancer properties due to fluorine's electronegativity and improved membrane permeability. For example, 8-fluoro substitution increases binding affinity to bacterial DNA gyrase, as observed in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the antimicrobial efficacy of fluorinated quinoline-3-carbaldehydes across different bacterial strains?

  • Methodological Answer : Conduct strain-specific minimum inhibitory concentration (MIC) assays under standardized conditions (CLSI guidelines). Use isogenic mutant strains to isolate resistance mechanisms (e.g., efflux pump overexpression). Cross-validate results with molecular dynamics simulations to assess target binding variations .

Q. How can computational modeling (e.g., DFT or molecular docking) be applied to predict the reactivity and binding affinity of this compound with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize the compound's geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps). Use AutoDock Vina for docking simulations against crystallographic protein targets (e.g., PDB: 1KZN for DNA gyrase) to predict binding modes and affinity scores .

Q. What experimental approaches are recommended to assess the compound's stability under various pH and temperature conditions relevant to pharmacological applications?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Test buffers at pH 2 (simulated gastric fluid), pH 7.4 (blood), and pH 9 (intestinal) at 25°C and 40°C. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. How can regioselective functionalization at the quinoline ring be achieved without compromising the aldehyde group's reactivity in subsequent derivatization steps?

  • Methodological Answer : Protect the aldehyde group with a trimethylsilyl (TMS) moiety before introducing substituents. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective C-H functionalization at positions 6 or 7. Deprotect with mild acids (e.g., HCl/THF) to restore aldehyde reactivity .

Q. What are the key considerations when designing SAR studies for 8-fluoro-substituted quinoline-3-carbaldehydes to optimize pharmacokinetic properties?

  • Methodological Answer : Prioritize substituents that enhance solubility (e.g., polar groups at position 4) while maintaining lipophilicity (logP 2–3). Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis. Use in silico tools (e.g., SwissADME) to predict absorption and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Reactant of Route 2
8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

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